MTH-DL-Methionine
Overview
Description
MTH-DL-Methionine is a methylthiohydantoin amino acid derivative with the empirical formula C7H12N2OS2 and a molecular weight of 204.31 g/mol . This compound is a derivative of methionine, an essential amino acid that plays a crucial role in various biological processes.
Mechanism of Action
Target of Action
MTH-DL-Methionine, a methylthiohydantoin amino acid derivative , primarily targets the methionine metabolic pathway. Methionine is an essential amino acid that plays a crucial role in many body functions . It is a key component in protein synthesis and is involved in the formation of several important compounds, including S-adenosylmethionine (SAMe), L-homocysteine, L-cysteine, taurine, and sulfate .
Mode of Action
It is known that methionine, and by extension this compound, may have antioxidant activity . It is thought that metabolism of high doses of certain substances in the liver can lead to decreased levels of hepatic glutathione and increased oxidative stress. As a precursor to L-cysteine, methionine plays a role in replenishing glutathione levels, thereby potentially exerting a protective effect against oxidative stress .
Biochemical Pathways
This compound is involved in the methionine cycle, also known as the one-carbon metabolism pathway . This cycle is fundamental for the synthesis and recycling of methionine and its derivative, SAMe . SAMe serves as a universal methyl donor in numerous cellular methylation reactions, influencing various metabolic pathways and cellular processes ranging from protein synthesis to DNA methylation . Methionine can also be metabolized via the transsulfuration pathway, leading to the synthesis of another important amino acid, cysteine .
Pharmacokinetics
Methionine, an essential amino acid, cannot be synthesized by the body and must be obtained from the diet . Once ingested, methionine is absorbed in the small intestine and transported to the liver, where it is metabolized . The metabolic products are then distributed throughout the body via the bloodstream .
Result of Action
The primary result of this compound’s action is its involvement in protein synthesis and the formation of several important compounds . By serving as a precursor to these compounds, this compound plays a crucial role in various cellular processes, including gene expression, chromatin structure, and cellular signaling pathways .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the availability of methionine in the diet can directly impact its metabolic pathways . Additionally, certain physiological conditions, such as oxidative stress, can influence the demand for methionine and its metabolic products
Biochemical Analysis
Biochemical Properties
MTH-DL-Methionine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is based on its unique structural characteristics and chemical modifications .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes or cofactors. It also affects metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MTH-DL-Methionine typically involves the reaction of methionine with methylthiohydantoin. The reaction conditions often include the use of solvents such as water or ethanol and catalysts to facilitate the reaction. The process may involve heating the reaction mixture to specific temperatures to achieve the desired product .
Industrial Production Methods
Industrial production of this compound often employs fermentation processes using genetically modified organisms such as Escherichia coli. These organisms are engineered to produce high yields of the compound through optimized metabolic pathways. The fermentation process is followed by purification steps to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
MTH-DL-Methionine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of sulfoxides or sulfones.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of thioethers.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate under acidic or basic conditions.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride under anhydrous conditions.
Substitution: Common reagents include alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
MTH-DL-Methionine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its role in protein synthesis and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects in treating liver diseases and as a dietary supplement.
Industry: Used in the production of animal feed to enhance growth and health
Comparison with Similar Compounds
Similar Compounds
L-Methionine: The naturally occurring form of methionine.
DL-Methionine: A racemic mixture of D- and L-methionine.
Methionine Hydroxy Analog: A derivative used as a dietary supplement in animal feed .
Uniqueness
MTH-DL-Methionine is unique due to its methylthiohydantoin structure, which imparts distinct chemical properties and biological activities compared to other methionine derivatives. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound in scientific research and industry .
Properties
IUPAC Name |
3-methyl-5-(2-methylsulfanylethyl)-2-sulfanylideneimidazolidin-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2OS2/c1-9-6(10)5(3-4-12-2)8-7(9)11/h5H,3-4H2,1-2H3,(H,8,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQSMFARWFJRERX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(NC1=S)CCSC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
877-49-6 | |
Record name | 3-methyl-5-[2-(methylsulfanyl)ethyl]-2-sulfanylideneimidazolidin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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